N-(3-aminophenyl)nicotinamide
Description
N-(3-Aminophenyl)nicotinamide (CAS No. 63556-12-7) is an aromatic amide derivative with the molecular formula C₁₂H₁₁N₃O and a molecular weight of 213.24 g/mol . Its structure comprises a nicotinamide moiety (pyridine-3-carboxamide) linked via an amide bond to a 3-aminophenyl group. Key identifiers include:
- SMILES: O=C(C1=CN=CC=C1)NC2=CC=CC(N)=C2
- InChIKey: AOFYAWXZEPQFIW-UHFFFAOYSA-N
- Physicochemical properties: LogP = 2.57, PSA = 68.01 Ų, and three rotatable bonds .
This compound is structurally related to several derivatives, which differ in substituent type, position, or core heterocycles. Below, we compare its properties and activities with analogous compounds.
Properties
IUPAC Name |
N-(3-aminophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9/h1-8H,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFYAWXZEPQFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588243 | |
| Record name | N-(3-Aminophenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63556-12-7 | |
| Record name | N-(3-Aminophenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Industrial Nicotinamide Preparation
- Hydrolysis of 3-cyanopyridine: The hydrolysis of 3-cyanopyridine in the presence of alcohol (methanol, propanol) and water, catalyzed by manganese dioxide, is a highly efficient route to nicotinamide.
- Reaction Conditions: Typically performed at 80–95 °C for 7–8 hours, with molar ratios of 3-cyanopyridine to water around 1:1 to 1:1.3 and alcohol to 3-cyanopyridine ratios of 3–8 by mass.
- Yield and Purity: Yields exceed 99%, with product purity greater than 99.4% as determined by HPLC analysis. The pH of the final product is close to neutral (6.8–6.9), meeting pharmaceutical grade standards.
| Parameter | Details |
|---|---|
| Starting material | 3-cyanopyridine |
| Catalyst | Manganese dioxide |
| Solvent | Alcohol (methanol or propanol) + water |
| Temperature | 80–95 °C |
| Reaction time | 7–8 hours |
| Yield | >99% |
| Purity | >99.4% (HPLC) |
| pH | ~6.8–6.9 |
This process is advantageous due to mild reaction conditions, absence of auxiliary reagents, and minimal environmental impact, making it suitable for large-scale industrial production.
Nicotinamide Synthesis via Ester-Ammonia Reaction
Another industrial method involves the aminolysis of nicotinic acid esters (e.g., ethyl nicotinate or isopropyl nicotinate) with concentrated ammonia in the presence of aluminum powder or granulated aluminum as a catalyst:
- Reaction Conditions: Temperature ranges from 10–50 °C, reaction time varies between 6 to 18 hours depending on the ester and catalyst form.
- Work-up: After reaction, the catalyst is removed by filtration, and nicotinamide is isolated by cooling and crystallization.
- Yield: Near theoretical yields are reported with high purity crystals.
| Parameter | Details |
|---|---|
| Starting material | Nicotinic acid esters (ethyl/isopropyl nicotinate) |
| Catalyst | Aluminum powder or granulated aluminum |
| Ammonia concentration | Concentrated aqueous ammonia |
| Temperature | 10–50 °C |
| Reaction time | 6–18 hours |
| Isolation | Cooling, centrifugation, drying |
| Yield | Near theoretical |
This method is well-established in patents and industrial applications for nicotinamide production, which is a key precursor for this compound synthesis.
Coupling Strategies for this compound Formation
Once nicotinamide is prepared, its coupling with 3-aminophenyl derivatives to form this compound typically involves amide bond formation techniques:
- Carbodiimide-Mediated Coupling: Using carbodiimide reagents such as EDC (ethyl(dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine) to activate the carboxyl group of nicotinic acid or nicotinamide derivatives.
- Solvent Systems: Commonly dichloromethane or dimethylformamide (DMF) under inert atmosphere to prevent oxidation.
- Temperature and Time: Low temperature (0–5 °C) to room temperature, reaction times from several hours up to overnight.
- Purification: The product is purified by crystallization or chromatography to achieve high purity suitable for pharmaceutical use.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(3-aminophenyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s effects are mediated through its influence on cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Positional Isomerism: Nicotinamide vs. Isonicotinamide Derivatives
N-(3-Aminophenyl)isonicotinamide (CAS No. 904013-52-1) is a positional isomer where the carboxamide group is attached to the pyridine ring at position 4 (isonicotinamide) instead of position 3 (nicotinamide). Key differences include:
Substituent Effects on Molecular Conformation
Substituents on the phenyl ring significantly impact molecular geometry and intermolecular interactions:
The hydroxyl group in N-(3-hydroxyphenyl)nicotinamide induces near-planarity, facilitating strong intermolecular hydrogen bonds, whereas methyl groups cause steric hindrance. The amino group in this compound likely adopts a planar conformation, enhancing solubility and bioactivity .
Heterocyclic vs. Phenyl Substituents
Replacing the phenyl group with heterocycles alters biological activity:
Functional Group Modifications
Sulfonamide and sulfamoyl derivatives :
- N,N-Dimethyl-2-sulfamoylnicotinamide (CAS No. 1980007-59-7) incorporates a sulfamoyl group, increasing polarity (PSA = 112.34 Ų) and enabling interactions with sulfotransferases or ion channels .
- YM244769 (CAS No. 838819-70-8), a complex nicotinamide derivative with fluorophenyl and benzyl groups, acts as a potent Na+/Ca²⁺ exchange inhibitor, demonstrating how bulky substituents can confer specialized biological functions .
Biological Activity
N-(3-aminophenyl)nicotinamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in the areas of cancer treatment and metabolic regulation. This article explores its biological activity based on recent studies, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound, also known by its chemical formula CHNO, is characterized by the presence of a nicotinamide moiety linked to an amino-substituted phenyl group. This structural configuration is significant for its biological interactions, particularly in enzyme inhibition and cellular signaling pathways.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It interacts with various molecular targets, influencing key biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit several enzymes involved in metabolic processes. For instance, it can bind to the active sites or allosteric sites of enzymes, thereby modulating their activity and affecting downstream signaling pathways .
- Antioxidant Properties : Similar to other nicotinamide derivatives, this compound may enhance the cellular antioxidant defense mechanisms by influencing NAD metabolism, which is crucial for maintaining redox balance within cells .
- Anti-inflammatory Effects : this compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress, contributing to its therapeutic potential in inflammatory diseases .
1. Anticancer Activity
Research has indicated that this compound possesses significant anticancer properties. It has been identified as a potent inducer of apoptosis in cancer cells through the activation of caspases, which are essential for programmed cell death. In a high-throughput screening assay, derivatives of N-phenyl nicotinamides demonstrated an ability to induce apoptosis in T47D breast cancer cells with an EC value as low as 0.082 µM .
| Compound | EC (µM) | GI (µM) | Mechanism |
|---|---|---|---|
| This compound | 0.082 | 0.21 | Induces apoptosis via caspase activation |
2. Metabolic Regulation
A case study involving a patient with dysfunctional nicotinamide metabolism highlighted the importance of this compound in regulating NAD(H) biosynthesis. The patient exhibited impaired function of nicotinamide N-methyltransferase (NNMT), which was restored upon administration of nicotinamide . This suggests that this compound may play a role in correcting metabolic deficiencies related to NAD metabolism.
Case Study: Dysfunctional Nicotinamide Metabolism
In a reported case involving a 20-year-old male with an unknown neurodegenerative disease, metabolic profiling revealed critical deficiencies in nicotinamide intermediates. Following a nicotinamide challenge, the patient's NNMT function was partially restored, indicating that high doses of nicotinamide could potentially correct metabolic dysfunctions associated with neurodegenerative conditions .
Research Findings
Recent studies have further elucidated the biological activities associated with this compound:
- SIRT Inhibition : The compound has been linked to the inhibition of sirtuins (SIRT), particularly SIRT1 and SIRT2, which are involved in cellular stress responses and aging processes. This inhibition can lead to decreased tumor growth in melanoma models .
- Antioxidant Effects : this compound has shown potential in reducing reactive oxygen species (ROS) levels in keratinocyte cultures, contributing to cellular protection against oxidative damage .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are used to confirm the structural identity and purity of N-(3-aminophenyl)nicotinamide?
- Answer : Structural confirmation requires a combination of 1H-NMR and 13C-NMR to assign proton and carbon environments, particularly focusing on the amide bond (δ ~8–10 ppm for NH) and aromatic protons. IR spectroscopy validates the presence of key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH stretches at ~3300 cm⁻¹). Elemental analysis (EA) ensures stoichiometric purity (e.g., C: 67.6%, H: 5.2%, N: 19.7%, O: 7.5% for C₁₂H₁₁N₃O). Chromatographic purity is confirmed via HPLC with UV detection at 254 nm, leveraging its LogP (2.57) to optimize mobile-phase conditions .
Q. How does the amino group at the 3-position of the phenyl ring influence the physicochemical properties of N-(3-aminophenyl)nicotinamide?
- Answer : The primary amine (-NH₂) increases polar surface area (PSA: 68.01 Ų) and hydrogen-bonding capacity (2 donors, 4 acceptors), enhancing solubility in polar solvents like DMSO or water-ethanol mixtures. However, the aromatic amine’s electron-donating nature reduces electrophilicity at the amide carbonyl, affecting reactivity in nucleophilic acyl substitution. Computational studies (e.g., DFT) can model charge distribution and predict interactions with biological targets .
Q. What synthetic routes are reported for N-aryl nicotinamide derivatives, and how can they be adapted for N-(3-aminophenyl)nicotinamide?
- Answer : A common approach involves coupling 3-nitroaniline with nicotinoyl chloride under Schotten-Baumann conditions, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to -NH₂. Yields are optimized by controlling reaction temperature (0–5°C for acylation) and catalyst loading (10% Pd-C for reduction). Side products (e.g., over-reduction or dimerization) are minimized by monitoring reaction progress via TLC .
Advanced Research Questions
Q. How do substituents on the phenyl ring modulate the conformational stability of N-aryl nicotinamides in solid-state and solution phases?
- Answer : X-ray crystallography reveals that electron-withdrawing groups (e.g., -NO₂) increase the dihedral angle between the phenyl and pyridine rings (e.g., 64.81° in N-phenylnicotinamide), while electron-donating groups (e.g., -OH) reduce it (5.02° in N-(3-hydroxyphenyl)nicotinamide). This conformational flexibility impacts packing efficiency and supramolecular interactions (e.g., hydrogen-bonding networks). Solution-phase dynamics are studied via variable-temperature NMR to assess rotational barriers .
Q. What experimental strategies resolve contradictions in spectral data during structural elucidation of nicotinamide analogs?
- Answer : Discrepancies between calculated and observed NMR shifts often arise from solvent effects or tautomerism. Strategies include:
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Deuterium exchange experiments to identify labile protons (e.g., -NH₂).
- X-ray crystallography as a definitive method for bond-length and angle validation. For example, conflicting IR carbonyl stretches can be cross-validated with Raman spectroscopy to distinguish between conjugated and non-conjugated C=O environments .
Q. How can computational models predict the binding affinity of N-(3-aminophenyl)nicotinamide to NAD⁺-dependent enzymes?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like sirtuins or PARPs. Key parameters include:
- Hydrogen-bonding between the amide NH and enzyme active sites (e.g., Glu/Asp residues).
- π-π stacking of the pyridine ring with aromatic enzyme pockets.
- Free energy calculations (MM-PBSA) to quantify binding affinities. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms computational predictions .
Q. What in vitro models are suitable for evaluating the bioactivity of N-(3-aminophenyl)nicotinamide derivatives in neurodegenerative disease research?
- Answer : Derivatives are screened in SH-SY5Y neuroblastoma cells for neuroprotective effects against oxidative stress (H₂O₂-induced apoptosis). Mechanistic studies include:
- NAD⁺/NADH ratio quantification (via colorimetric assays) to assess metabolic modulation.
- Western blotting for markers like SIRT1 or PARP-1 activation.
- Mitochondrial membrane potential assays (JC-1 staining) to evaluate anti-apoptotic activity. Dose-response curves (IC₅₀) and selectivity indices are compared to reference compounds like nicotinamide riboside .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported LogP values for N-(3-aminophenyl)nicotinamide?
- Answer : Experimental LogP (2.57) may conflict with computational predictions (e.g., XLogP3 ~2.1) due to protonation state or solvent partitioning artifacts. Standardize measurements using shake-flask HPLC with octanol/water phases at pH 7.4. Validate with reverse-phase HPLC retention times calibrated against known standards. Adjust for ionization effects using the Henderson-Hasselbalch equation if the compound exhibits pH-dependent solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
